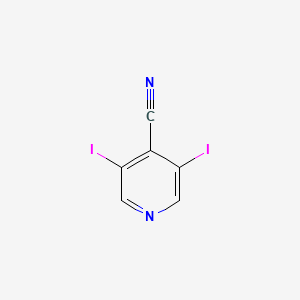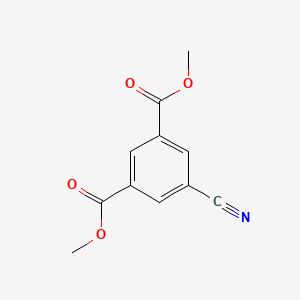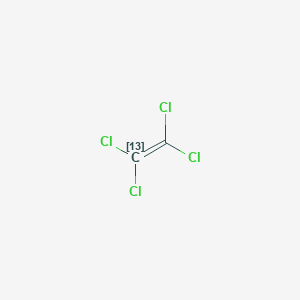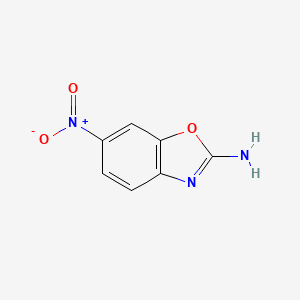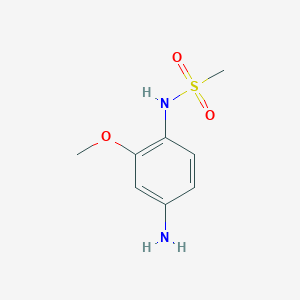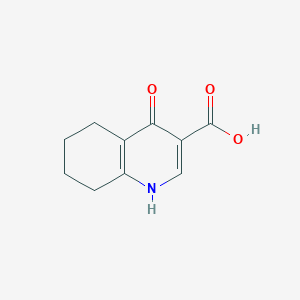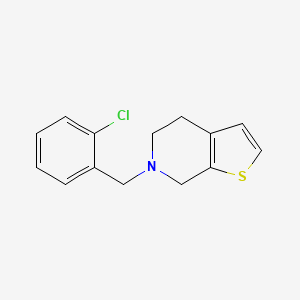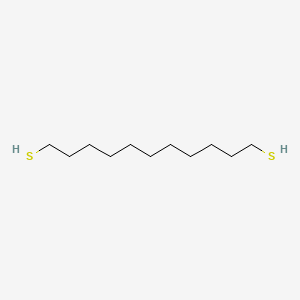
1,11-Undecanedithiol
Übersicht
Beschreibung
1,11-Undecanedithiol: is an organic compound with the molecular formula C11H24S2 . It is a dithiol, meaning it contains two thiol (-SH) groups. The structure of this compound consists of an eleven-carbon chain with thiol groups attached to the first and eleventh carbon atoms. This compound is known for its applications in various fields, including material science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,11-Undecanedithiol can be synthesized through several methods. One common method involves the reaction of 1,11-dibromoundecane with sodium hydrosulfide (NaHS) in a polar solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
Br-(CH2)11-Br+2NaHS→HS-(CH2)11-SH+2NaBr
The reaction is typically carried out under reflux conditions to ensure complete conversion of the dibromoundecane to the dithiol.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
1,11-Undecanedithiol undergoes various chemical reactions, including:
-
Oxidation: The thiol groups can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H2O2) yields 1,11-undecanedisulfide.
2HS-(CH2)11-SH+H2O2→HS-(CH2)11-S-S-(CH2)11-SH+2H2O
-
Reduction: The thiol groups can be reduced to form the corresponding hydrocarbons. For example, reduction with lithium aluminum hydride (LiAlH4) yields undecane.
HS-(CH2)11-SH+2LiAlH4→CH3-(CH2)9-CH3+2LiAlH3S
-
Substitution: The thiol groups can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can yield thioethers.
HS-(CH2)11-SH+R-X→HS-(CH2)11-S-R+HX
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides (R-X), base catalysts.
Major Products:
Oxidation: 1,11-Undecanedisulfide.
Reduction: Undecane.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
1,11-Undecanedithiol has a wide range of applications in scientific research:
Material Science: It is used in the self-assembly of monolayers on gold surfaces, which are important for the development of sensors and nanotechnology.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology and Medicine: The thiol groups in this compound can interact with biological molecules, making it useful in the study of protein-thiol interactions and as a potential therapeutic agent.
Industry: It is used in the production of adhesives, coatings, and other materials that require strong bonding properties.
Wirkmechanismus
The mechanism of action of 1,11-Undecanedithiol primarily involves the reactivity of its thiol groups. Thiol groups are nucleophilic and can form strong bonds with electrophilic centers. This reactivity allows this compound to participate in various chemical reactions, including the formation of disulfide bonds, which are crucial in biological systems and material science.
Molecular Targets and Pathways:
Protein Interactions: The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
Surface Chemistry: In material science, the thiol groups can bind to metal surfaces, forming self-assembled monolayers that modify the surface properties.
Vergleich Mit ähnlichen Verbindungen
1,8-Octanedithiol: A shorter-chain dithiol with similar reactivity but different physical properties.
1,6-Hexanedithiol: Another shorter-chain dithiol used in similar applications.
1,4-Butanedithiol: A dithiol with a much shorter carbon chain, leading to different reactivity and applications.
Uniqueness of 1,11-Undecanedithiol:
This compound is unique due to its longer carbon chain, which provides greater flexibility and spacing between the thiol groups. This property makes it particularly useful in applications requiring longer molecular spacers, such as in the formation of self-assembled monolayers and in the synthesis of polymers with specific properties.
Eigenschaften
IUPAC Name |
undecane-1,11-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTYGIDMVZUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493328 | |
| Record name | Undecane-1,11-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63476-06-2 | |
| Record name | Undecane-1,11-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-Undecanedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


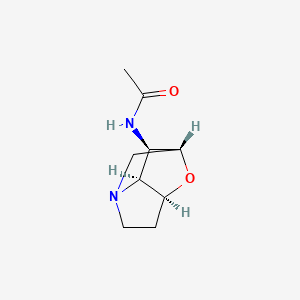
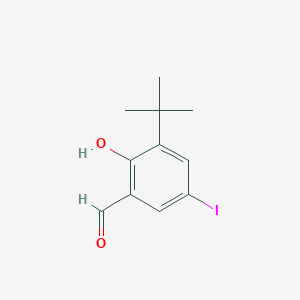
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
